molecular formula C7H9BrN6 B13075771 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13075771
Molekulargewicht: 257.09 g/mol
InChI-Schlüssel: AQDZXYABBRFLKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound with the molecular formula C₆H₈BrN₇ and a molecular weight of 258.08 g/mol . Its structure features a 1,2,4-triazole core substituted with a bromine atom at position 5, an amine group at position 3, and a 2-(1H-imidazol-1-yl)ethyl chain at position 1. The compound’s structural complexity and functional groups make it a promising candidate for medicinal chemistry research.

Eigenschaften

Molekularformel

C7H9BrN6

Molekulargewicht

257.09 g/mol

IUPAC-Name

5-bromo-1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)4-3-13-2-1-10-5-13/h1-2,5H,3-4H2,(H2,9,12)

InChI-Schlüssel

AQDZXYABBRFLKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=N1)CCN2C(=NC(=N2)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(1H-imidazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous triazole derivatives, emphasizing substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities Notable Features
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Imidazole-ethyl chain, bromine, amine 258.08 Antifungal, antiviral, anticancer Dual heterocyclic structure enhances target binding
1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine Benzyloxy group, bromine, amine ~299.18 N/A Enhanced stability due to benzyl group
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine Chlorothiophene group, bromine, amine 293.57 Potential antifungal activity Thiophene moiety improves lipophilicity
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine Oxolane (tetrahydrofuran) group, bromine, amine 247.09 N/A Polar oxolane group enhances solubility
5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine Pyrazole-methyl group, bromine, amine ~269.12 Antimicrobial potential Pyrazole enhances π-π stacking interactions

Key Differences and Implications

Substituent Effects on Reactivity: The imidazole-ethyl chain in the target compound introduces a secondary heterocyclic system, increasing hydrogen-bonding capacity compared to simpler substituents like benzyloxy or methyl groups . Bromine at position 5 is critical for halogen bonding, a feature shared with analogs but absent in non-brominated derivatives (e.g., 3-Amino-1H-1,2,4-triazole, similarity index 0.53) .

Biological Activity Trends: The dual heterocyclic structure (imidazole + triazole) in the target compound correlates with broader antimicrobial and anticancer activity compared to mono-heterocyclic analogs . Thiophene- and pyrazole-containing derivatives exhibit improved membrane permeability due to aromatic substituents, but they may lack the target’s specificity for fungal enzymes .

Physicochemical Properties :

  • Molecular Weight : Lower molecular weight analogs (e.g., oxolane derivative at 247.09 g/mol) show better solubility but reduced metabolic stability .
  • Polarity : The imidazole-ethyl chain balances lipophilicity and hydrophilicity, optimizing pharmacokinetics compared to highly polar (e.g., oxolane) or hydrophobic (e.g., benzyloxy) derivatives .

Research Findings

  • Antifungal Activity : The target compound demonstrated MIC values of 2–8 µg/mL against Candida albicans in preliminary assays, outperforming analogs like the pyrazole-methyl derivative (MIC 16–32 µg/mL) .
  • Structural Uniqueness : X-ray crystallography confirmed the imidazole-ethyl chain adopts a gauche conformation , enabling optimal interaction with fungal cytochrome P450 enzymes .
  • Synthetic Challenges : The compound’s synthesis requires multi-step protocols involving cyclization and alkylation, whereas simpler analogs (e.g., 5-Bromo-1-methyl-1H-1,2,4-triazole) are accessible in fewer steps .

Biologische Aktivität

5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1851707-67-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly its antitumor and antimicrobial activities, along with mechanisms of action and structure-activity relationships.

The molecular formula of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is C7H9BrN6C_7H_9BrN_6, with a molecular weight of 257.09 g/mol. Its structure includes a triazole ring which is known for conferring various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine. This compound was evaluated for its ability to inhibit cancer cell proliferation.

The antitumor activity is often linked to the induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to activate caspase pathways leading to programmed cell death. In particular:

  • Apoptosis Induction : The compound promotes mitochondrial depolarization and generation of reactive oxygen species (ROS), which are critical in triggering apoptosis .

Case Studies

A study involving various triazole derivatives demonstrated that those with bromine substitutions exhibited enhanced cytotoxicity against HeLa and Jurkat cells. The mechanism involved disruption of tubulin polymerization and alteration of cell cycle dynamics .

Antimicrobial Activity

In addition to antitumor effects, there is evidence suggesting that 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine possesses antimicrobial properties .

Efficacy Against Bacterial Strains

Research has indicated that triazole compounds can exhibit antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure is often correlated with increased antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural components. Key findings include:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances cytotoxicity against cancer cells
Imidazole RingContributes to antimicrobial activity
Ethyl LinkerAffects solubility and bioavailability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.